molecular formula C24H21B3O6 B6596415 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene CAS No. 900795-73-5

1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene

Cat. No.: B6596415
CAS No.: 900795-73-5
M. Wt: 437.9 g/mol
InChI Key: AKXLLRRTTCMCOZ-UHFFFAOYSA-N
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Description

1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene: is an organic compound with the molecular formula C24H21B3O6 . It is a derivative of benzene, where three phenylboronic acid groups are attached to the 1, 3, and 5 positions of the benzene ring. This compound is known for its unique chemical properties and is widely used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene can be synthesized through the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of 1,3,5-tribromobenzene with 4-boronophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).

    Biology: Employed in the development of sensors for detecting biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene involves its ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the development of sensors and drug delivery systems. The compound can interact with molecular targets through hydrogen bonding and electrostatic interactions , influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1,3,5-Tris[4-(phenylboronic acid)]benzene
  • 1,3,5-Tris[4-(boronic acid)phenyl]benzene
  • 4,4’‘-Di(dihydroxyboryl)-5’-(4-dihydroxyboryl phenyl)-1,1’:3’,1’'-terphenyl

Uniqueness: 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene is unique due to its high reactivity and versatility in forming covalent bonds with various molecules. This makes it particularly valuable in the synthesis of complex organic frameworks and in applications requiring precise molecular interactions .

Properties

IUPAC Name

[4-[3,5-bis(4-boronophenyl)phenyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21B3O6/c28-25(29)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)26(30)31)15-21(14-19)18-5-11-24(12-6-18)27(32)33/h1-15,28-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXLLRRTTCMCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21B3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900795-73-5
Record name 1,3,5-Tris^p-(dihydroxyboranyl)phenyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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